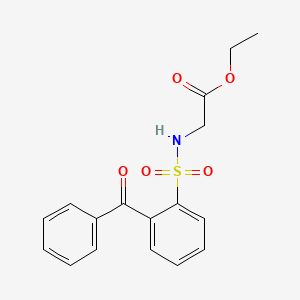

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate

Description

Properties

IUPAC Name |

ethyl 2-[(2-benzoylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-2-23-16(19)12-18-24(21,22)15-11-7-6-10-14(15)17(20)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDBZYRGTHBOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-benzoylbenzenesulfonamido)acetate typically involves the reaction of 2-benzoylbenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reagents such as lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate features a sulfonamide group, which is known for its biological activity. Its molecular formula is with a molecular weight of approximately 335.37 g/mol. The presence of the benzoyl and sulfonamide moieties contributes to its reactivity and potential applications in drug development.

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing sulfonamide structures exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. For instance, it demonstrated effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising potential for further development as an antibiotic agent .

Organic Synthesis

2.1 Synthesis of Novel Compounds

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for the formation of various derivatives through reactions such as nucleophilic substitution and acylation.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed at room temperature | Sulfonamide derivatives |

| Acylation | Acidic conditions | Acylated products with enhanced activity |

Pharmaceutical Applications

3.1 Drug Development

The unique chemical structure of this compound positions it as a promising lead compound in drug discovery. Its ability to interact with biological targets makes it suitable for developing treatments for infections and other diseases.

Case Study:

In a recent investigation, researchers synthesized several derivatives of this compound and tested their activity against cancer cell lines. Compounds derived from this parent structure showed selective cytotoxicity towards breast cancer cells (MCF-7), suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-benzoylbenzenesulfonamido)acetate is not fully understood, but it is believed to involve the inhibition of enzymes that interact with the sulfonamide group. The compound may bind to the active site of these enzymes, preventing the natural substrate from binding and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase .

Comparison with Similar Compounds

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate can be compared to other sulfonamide derivatives, such as:

Sulfanilamide: A simple sulfonamide used as an antibacterial agent.

Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim to treat bacterial infections.

Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease and rheumatoid arthritis.

What sets this compound apart is its unique structure, which includes both a benzoyl group and an ethyl acetate moiety. This combination of functional groups may confer unique properties and reactivity, making it a valuable compound for further research and development .

Biological Activity

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

This compound features a sulfonamide group which is known for its biological activity. The presence of the ethyl acetate moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Antimicrobial Activity

Research Findings:

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related compound, ethyl 2-benzothiazolyl acetate, has demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 2-benzothiazolyl acetate | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | TBD |

| Ethyl acetate extract from Lentzea | Candida albicans | 25 |

Anticancer Activity

Case Studies:

The anticancer potential of sulfonamide derivatives has been extensively studied. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 (colon cancer) | TBD |

| Ethyl 2-benzothiazolyl acetate | MCF-7 (breast cancer) | 0.66 |

| Doxorubicin | HCT-116 | 0.05 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many sulfonamide derivatives inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors.

- Antioxidant Properties: Some studies suggest that derivatives may exhibit antioxidant activity, contributing to their protective effects against oxidative stress-related diseases .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(2-benzoylbenzenesulfonamido)acetate, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves sulfonamide coupling between 2-benzoylbenzenesulfonyl chloride and ethyl glycinate. Reaction efficiency can be monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7 v/v) as the mobile phase to track intermediate formation . For purity assessment, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) is recommended, with ethyl acetate extracts analyzed for by-products .

Q. How can researchers confirm the molecular structure of this compound using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXT for space-group determination and initial structure solution , followed by refinement with SHELXL to optimize bond lengths and angles . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular geometry . For sulfonamide derivatives like this compound, hydrogen-bonding networks should be analyzed to validate supramolecular packing .

Q. What analytical techniques are suitable for assessing purity post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm functional groups and detect impurities (e.g., unreacted starting materials) .

- GC-MS : Identify volatile by-products using ethyl acetate extraction and electron ionization (EI) mode .

- Melting Point Analysis : Compare experimental values (e.g., 150–152°C) with literature data to detect solvates or polymorphs .

Advanced Research Questions

Q. How can contradictions between NMR and crystallographic data be resolved for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) in solution versus static crystal structures. Perform variable-temperature NMR to detect conformational exchange . Complement with density functional theory (DFT) calculations to model equilibrium geometries and compare with XRD-derived bond angles .

Q. What strategies optimize synthetic yield while minimizing by-products?

- Methodological Answer :

- Reaction Solvent : Use anhydrous dichloromethane (DCM) to suppress hydrolysis of the sulfonyl chloride intermediate .

- Catalysis : Employ 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency .

- Purification : Use flash chromatography with ethyl acetate gradients to isolate the product from acetylated or dimerized by-products .

Q. How can computational models predict the biological activity of this sulfonamide derivative?

- Methodological Answer :

- Molecular Docking : Simulate binding to dihydropteroate synthase (target for antibacterial activity) using AutoDock Vina, referencing the crystal structure’s sulfonamide moiety as a pharmacophore .

- QSAR Modeling : Correlate substituent effects (e.g., benzoyl group position) with IC values from enzymatic assays to prioritize derivatives for synthesis .

Q. What advanced safety protocols are critical for large-scale synthesis?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to handle volatile ethyl acetate .

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for sulfonamide resistance) and safety goggles compliant with ANSI Z87.1 .

- Waste Management : Neutralize acidic by-products with sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.